molecular formula C32H44N2O2 B15044577 5-[4-(Heptyloxy)phenyl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

5-[4-(Heptyloxy)phenyl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B15044577
M. Wt: 488.7 g/mol
InChI Key: FCXGUCUMTFYKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Heptyloxy)phenyl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a complex organic compound with a molecular formula of C32H44N2O2. This compound is part of the oxadiazole family, known for their diverse applications in various fields such as materials science, pharmaceuticals, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Heptyloxy)phenyl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of heptyloxybenzohydrazide with pentylcyclohexylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Heptyloxy)phenyl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[4-(Heptyloxy)phenyl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Heptyloxy)phenyl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Heptyloxy)phenyl]-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in materials science and pharmaceuticals .

Properties

Molecular Formula

C32H44N2O2

Molecular Weight

488.7 g/mol

IUPAC Name

5-(4-heptoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C32H44N2O2/c1-3-5-7-8-10-24-35-30-22-20-29(21-23-30)32-33-31(34-36-32)28-18-16-27(17-19-28)26-14-12-25(13-15-26)11-9-6-4-2/h16-23,25-26H,3-15,24H2,1-2H3

InChI Key

FCXGUCUMTFYKNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C4CCC(CC4)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.